(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine (2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine
Brand Name: Vulcanchem
CAS No.: 920802-54-6
VCID: VC16945718
InChI: InChI=1S/C18H20N2O3/c1-14(15-5-3-2-4-6-15)19-11-12-23-18(13-19)16-7-9-17(10-8-16)20(21)22/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1
SMILES:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol

(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine

CAS No.: 920802-54-6

Cat. No.: VC16945718

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine - 920802-54-6

Specification

CAS No. 920802-54-6
Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
IUPAC Name (2R)-2-(4-nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine
Standard InChI InChI=1S/C18H20N2O3/c1-14(15-5-3-2-4-6-15)19-11-12-23-18(13-19)16-7-9-17(10-8-16)20(21)22/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1
Standard InChI Key IBOZKFJXNWCPKL-KSSFIOAISA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Stereochemical Features

Core Morpholine Framework

The morpholine ring (C₄H₉NO) serves as the central scaffold, featuring a six-membered heterocycle with oxygen at position 1 and nitrogen at position 4. Substituents at the 2- and 4-positions introduce chiral centers:

  • C2: (R)-configured 4-nitrophenyl group (C₆H₄NO₂), contributing electron-withdrawing properties and π-π stacking potential.

  • C4: (S)-configured 1-phenylethyl group (C₈H₉), enhancing lipophilicity and steric bulk .

The molecular formula is C₁₈H₂₂N₂O₃, with a calculated molecular weight of 314.38 g/mol. Key physicochemical properties inferred from analogs include:

PropertyValue
LogP (Partition Coefficient)~3.2 (estimated via fragment-based methods)
Water SolubilityLow (<1 mg/mL at 25°C)
Melting Point120–125°C (predicted)

Stereochemical Considerations

The (2R,1'S) configuration dictates spatial arrangements critical for target binding. Computational models suggest the 4-nitrophenyl group occupies an equatorial position, while the phenylethyl substituent adopts an axial orientation, minimizing steric clash .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible route involves:

  • Chiral Pool Synthesis: Starting from (S)-1-phenylethylamine to establish the C4 stereocenter.

  • Ring-Closing Reaction: Condensation of 2-aminoethanol derivatives with 4-nitrobenzaldehyde, followed by cyclization under acidic conditions .

Stepwise Protocol (Hypothetical)

  • Intermediate 1: (S)-1-Phenylethyl glycidyl ether synthesis via Sharpless epoxidation.

  • Intermediate 2: Nucleophilic opening of the epoxide with 4-nitrobenzylamine, yielding a diastereomeric mixture.

  • Cyclization: Acid-catalyzed intramolecular etherification to form the morpholine ring.

  • Purification: Chiral chromatography to isolate the (2R,1'S)-isomer.

Yield optimization remains challenging due to competing elimination pathways, as observed in analogous morpholine syntheses .

Pharmacological Profile (Extrapolated)

Anti-Inflammatory Activity

Structurally related 2-aryl morpholines demonstrate COX-2 inhibition (IC₅₀ ≈ 5–10 μM) . Molecular docking suggests the nitro group forms hydrogen bonds with COX-2’s Arg120, while the phenylethyl group occupies the hydrophobic pocket.

Analgesic Effects

In rodent models, analogs reduced acetic acid-induced writhing by 60–70% at 50 mg/kg, comparable to ibuprofen . The electron-deficient nitro group may enhance blood-brain barrier permeability, though this requires validation.

Stability and Reactivity

Thermal Degradation

Differential scanning calorimetry (DSC) of analogs shows exothermic decomposition above 200°C, likely via nitro group reduction and morpholine ring opening.

Hydrolytic Sensitivity

The morpholine ring resists hydrolysis at physiological pH, but strong acids (pH <2) induce ring cleavage to form linear amines .

Industrial Applications

Asymmetric Catalysis

Chiral morpholines serve as ligands in Pd-catalyzed cross-couplings . The (2R,1'S)-configuration could induce enantioselectivity in Suzuki-Miyaura reactions, though catalytic activity remains untested.

Material Science

Nitroaryl morpholines act as photoacid generators (PAGs) in photoresists. The compound’s nitro group may release nitric acid upon UV exposure, enabling lithographic patterning .

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